

Spectroscopic Data of Propyl Tiglate: A Technical Guide

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Compound of Interest			
Compound Name:	Propyl tiglate		
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This technical guide provides a comprehensive overview of the spectroscopic data for **propyl tiglate** (propyl (E)-2-methylbut-2-enoate), a key compound in various research and development applications. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **propyl tiglate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.8	q	1H	=CH-
~4.1	t	2H	-O-CH ₂ -
~1.8	d	3H	=C-CH₃
~1.7	m	2H	-CH2-CH3
~1.7	d	3H	=CH-CH₃
~0.9	t	3H	-CH2-CH3

Note: Predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
~168	C=O (Ester)
~138	=C(CH₃)-
~128	=CH-
~65	-O-CH ₂ -
~22	-CH ₂ -CH ₃
~14	=C-CH₃
~12	=CH-CH₃
~10	-CH2-CH3

Note: Predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy



Wavenumber (cm⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (alkane)
~1715	Strong	C=O stretch (α , β -unsaturated ester)
~1650	Medium	C=C stretch (alkene)
~1260	Strong	C-O stretch (ester)

Note: Predicted values based on characteristic absorption frequencies for the functional groups present in **propyl tiglate**.

Mass Spectrometry (MS)

The mass spectrum of **propyl tiglate** is characterized by several key fragments. The data presented here is from electron ionization mass spectrometry (EI-MS).

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
83	100% (Base Peak)	[C₅H ₇ O] ⁺
55	High	[C ₄ H ₇]+
101	High	[C5H9O2] ⁺
142	Moderate	[M] ⁺ (Molecular Ion)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

• A sample of **propyl tiglate** (typically 5-25 mg) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).



- The solution is transferred to a clean, dry 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to the solvent for chemical shift calibration ($\delta = 0.00$ ppm).

Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
 Typically, 8 to 16 scans are acquired.
- For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is typically required due to the low natural abundance of ¹³C.
- The acquired FIDs are Fourier transformed to produce the NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

For liquid samples like **propyl tiglate**, the Attenuated Total Reflectance (ATR) technique is commonly employed.

- A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.

Data Acquisition:

• A background spectrum of the clean, empty ATR crystal is recorded. This is used to subtract the absorbance of the crystal and the surrounding atmosphere.



- The sample spectrum is then acquired.
- The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The data is typically collected over the range of 4000 to 400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- A dilute solution of propyl tiglate is prepared in a volatile organic solvent (e.g., hexane or dichloromethane). A typical concentration is in the range of 10-100 μg/mL.
- The solution is transferred to a GC autosampler vial.

Data Acquisition:

- A small volume of the sample (typically 1 μ L) is injected into the gas chromatograph.
- The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) onto a capillary column.
- The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.
- As propyl tiglate elutes from the column, it enters the mass spectrometer.
- In the ion source (typically using electron ionization at 70 eV), the molecules are fragmented into characteristic ions.
- The ions are separated by their mass-to-charge ratio in the mass analyzer and detected.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **propyl tiglate**.



Sample Preparation **Pure Compound** (Propyl Tiglate) Dissolution in Dilution in Neat Liquid Sample **Deuterated Solvent** Volatile Solvent Spectroscopic Techniques NMR Spectroscopy FTIR Spectroscopy GC-MS Analysis (1H and 13C) (ATR) Data Output & Interpretation Chemical Shifts (ppm) Mass-to-Charge Ratio (m/z) Wavenumber (cm⁻¹) Coupling Constants (Hz) Relative Abundance Transmittance (%) Integration Structural Elucidation

General Workflow for Spectroscopic Analysis

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Caption: Workflow of Spectroscopic Analysis.

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